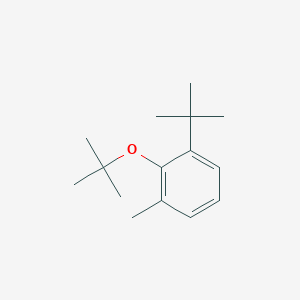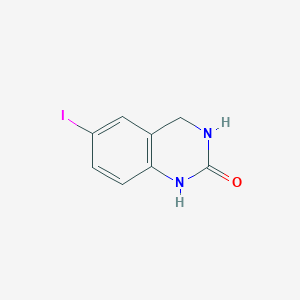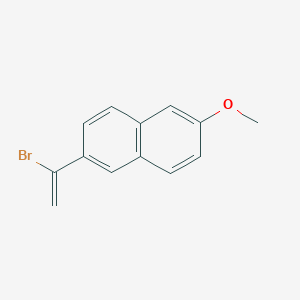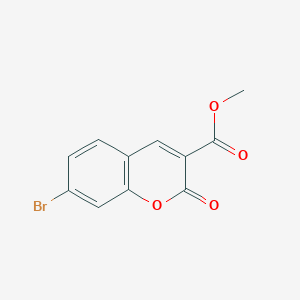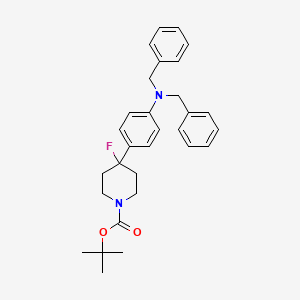
N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline: is a complex organic compound that features a piperidine ring substituted with a fluoro group and protected by a tert-butoxycarbonyl (Boc) group The compound also contains an aniline moiety substituted with two benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Aniline Moiety: The aniline moiety is synthesized by hydrogenation of nitrobenzene derivatives.
Benzylation: The final step involves the benzylation of the aniline nitrogen using benzyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the corresponding aniline.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Catalysis: It can be used in the development of ligands for homogeneous catalysis.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline would depend on its specific application. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The Boc group serves as a protecting group, ensuring the compound’s stability during synthetic transformations .
Comparación Con Compuestos Similares
N,N-Dibenzylaniline: This compound lacks the piperidine ring and fluoro group, making it less versatile in certain applications.
4-Fluoroaniline: This compound lacks the benzyl groups and Boc-protected piperidine ring, limiting its use as a building block.
Uniqueness: N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline’s combination of a Boc-protected piperidine ring, fluoro group, and benzylated aniline moiety makes it a unique and valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C30H35FN2O2 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(dibenzylamino)phenyl]-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C30H35FN2O2/c1-29(2,3)35-28(34)32-20-18-30(31,19-21-32)26-14-16-27(17-15-26)33(22-24-10-6-4-7-11-24)23-25-12-8-5-9-13-25/h4-17H,18-23H2,1-3H3 |
Clave InChI |
NOVJMWQIDMTFLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)


